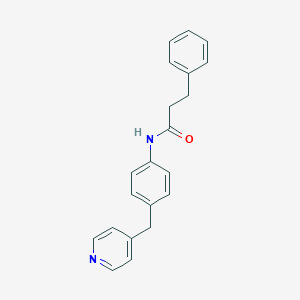
3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide is an organic compound with the molecular formula C21H20N2O It is a member of the amide class of compounds, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with 3-phenylpropanoic acid. The reaction is carried out under acidic conditions, often using a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and pyridinyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenyl and pyridinyl oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Applications De Recherche Scientifique
3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of both phenyl and pyridinyl groups allows for versatile interactions with various biological molecules, influencing pathways related to signal transduction, metabolism, and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropicamide: An anticholinergic drug used in ophthalmology.
N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide: A related compound with similar structural features.
Uniqueness
3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide stands out due to its unique combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H20N2O |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C21H20N2O/c24-21(11-8-17-4-2-1-3-5-17)23-20-9-6-18(7-10-20)16-19-12-14-22-15-13-19/h1-7,9-10,12-15H,8,11,16H2,(H,23,24) |
Clé InChI |
BPCOLXQLBWHUTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















